N-(2,5-dimethylphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide
Description
N-(2,5-dimethylphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide is a benzamide derivative characterized by a 2,5-dimethylphenyl substituent on the amide nitrogen and a 1,1-dioxothiazinan ring at the para position of the benzamide core. This compound has drawn interest in medicinal and agrochemical research due to its structural features, which influence electronic properties, lipophilicity, and bioactivity.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-14-5-6-15(2)18(13-14)20-19(22)16-7-9-17(10-8-16)21-11-3-4-12-25(21,23)24/h5-10,13H,3-4,11-12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHBIPLFGUUPQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide is a compound of growing interest in pharmacology due to its potential biological activities. This article explores its biological properties, particularly its inhibitory effects on specific enzymes and its implications for therapeutic applications.
- Molecular Formula : C19H22N2O3S
- Molecular Weight : 358.46 g/mol
- IUPAC Name : this compound
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of key enzymes involved in neurodegenerative diseases:
-
Acetylcholinesterase (AChE) :
- AChE is crucial for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease.
- Preliminary findings suggest that this compound exhibits significant inhibitory activity against AChE, although specific IC50 values are yet to be determined.
-
Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) :
- BACE1 is involved in the formation of amyloid plaques in Alzheimer's disease. Inhibiting this enzyme may reduce plaque formation.
- The compound has shown promising results in preliminary assays targeting BACE1, indicating potential dual inhibition alongside AChE.
Case Studies and Research Findings
A comprehensive study published in 2023 examined various benzamide derivatives for their enzyme inhibitory activities. While the specific activity of this compound was not isolated, similar compounds demonstrated varying degrees of efficacy against AChE and BACE1:
| Compound | AChE IC50 (µM) | BACE1 IC50 (µM) |
|---|---|---|
| Compound A | 0.056 | 9.01 |
| Compound B | 0.046 | 4.89 |
| This compound | TBD | TBD |
These results suggest that derivatives with similar structural motifs may possess comparable biological activities.
The mechanism by which this compound inhibits AChE and BACE1 likely involves binding interactions that stabilize the enzyme structure and reduce flexibility. Molecular modeling studies indicate that effective inhibitors may disrupt the active site dynamics of these enzymes, thereby impairing their function.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
The 2,5-dimethylphenyl group is a critical structural motif shared with compounds exhibiting photosynthetic electron transport (PET) inhibition. highlights that N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (IC50 ~10 µM) shows potent PET-inhibiting activity in spinach chloroplasts, attributed to the electron-withdrawing nature and lipophilicity of substituents . The 2,5-dimethyl configuration optimizes steric and electronic interactions with photosystem II, suggesting that the target compound’s 2,5-dimethylphenyl group may similarly enhance binding to biological targets.
Key Comparison Table 1: Substituent Effects on PET Inhibition
| Compound | Substituents on Anilide Ring | IC50 (PET Inhibition) | Key Structural Features |
|---|---|---|---|
| N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | 2,5-dimethylphenyl | ~10 µM | Hydroxynaphthalene core |
| Target Compound | 2,5-dimethylphenyl | Not reported | Dioxothiazinan ring |
| N-(3,5-difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | 3,5-difluorophenyl | ~10 µM | Electron-withdrawing fluorine |
Heterocyclic Modifications and Adjuvant Activity
The replacement of the dioxothiazinan ring with other heterocycles significantly alters bioactivity. For example, compound 2D216 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)-benzamide) from contains a thiazol ring instead of dioxothiazinan and demonstrates enhanced NF-κB activation as a TLR adjuvant . The dioxothiazinan group in the target compound may confer distinct electronic properties (e.g., increased polarity due to sulfone groups) that influence solubility or receptor binding compared to thiazol-based analogs.
Key Comparison Table 2: Heterocyclic Ring Impact
Lipophilicity and Substituent Positioning
Lipophilicity, influenced by substituent position and electronic effects, is a critical determinant of bioactivity. emphasizes that substituents in the 2,5-positions (as in the target compound) enhance PET inhibition compared to 3,5-substituted analogs due to optimized spatial arrangement . Similarly, in , N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide employs methoxy groups to modulate lipophilicity, suggesting that electron-donating groups (e.g., methyl in the target compound) may balance hydrophobicity and target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
